molecular formula C15H28N2O4 B14611061 N-(3-Methylbutanoyl)-L-valyl-L-valine CAS No. 59452-57-2

N-(3-Methylbutanoyl)-L-valyl-L-valine

Cat. No.: B14611061
CAS No.: 59452-57-2
M. Wt: 300.39 g/mol
InChI Key: AEUGESYRZDPJLS-STQMWFEESA-N
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Description

N-(3-Methylbutanoyl)-L-valyl-L-valine is a compound that belongs to the class of peptides It is composed of three amino acids: 3-methylbutanoic acid, L-valine, and another L-valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbutanoyl)-L-valyl-L-valine typically involves the coupling of 3-methylbutanoic acid with L-valine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature. The resulting intermediate is then coupled with another molecule of L-valine under similar conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbutanoyl)-L-valyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Amines in the presence of a base like triethylamine in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted peptides with new functional groups.

Scientific Research Applications

N-(3-Methylbutanoyl)-L-valyl-L-valine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of N-(3-Methylbutanoyl)-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylbutanoyl)-L-valyl-L-serine
  • N-(3-Methylbutanoyl)-L-valyl-L-alanine
  • N-(3-Methylbutanoyl)-L-valyl-L-leucine

Uniqueness

N-(3-Methylbutanoyl)-L-valyl-L-valine is unique due to its specific combination of amino acids, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

59452-57-2

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoic acid

InChI

InChI=1S/C15H28N2O4/c1-8(2)7-11(18)16-12(9(3)4)14(19)17-13(10(5)6)15(20)21/h8-10,12-13H,7H2,1-6H3,(H,16,18)(H,17,19)(H,20,21)/t12-,13-/m0/s1

InChI Key

AEUGESYRZDPJLS-STQMWFEESA-N

Isomeric SMILES

CC(C)CC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC(C)CC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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